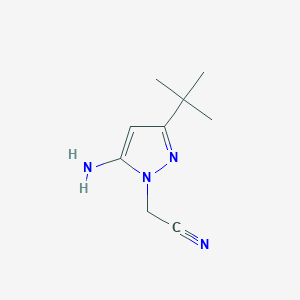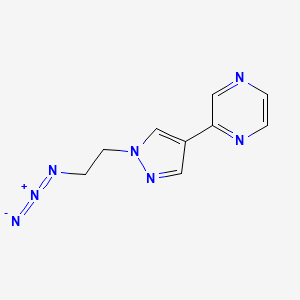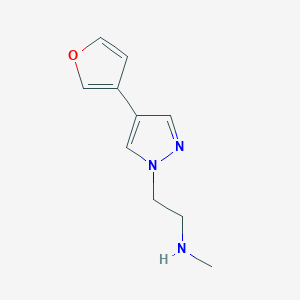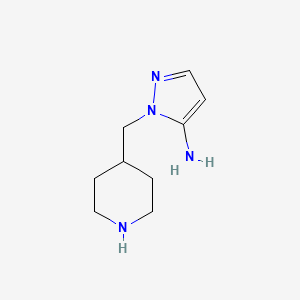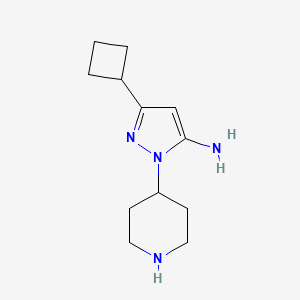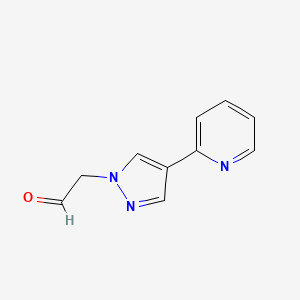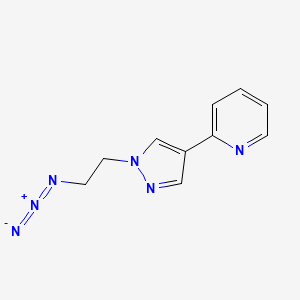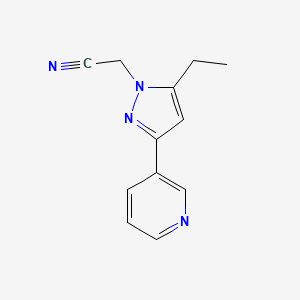
2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile is C12H12N4 . The InChIKey is NYIFPSCARTZVTG-UHFFFAOYSA-N . The Canonical SMILES is CCC1=CC(=NN1CC#N)C2=CN=CC=C2 .
Physical and Chemical Properties Analysis
The molecular weight of this compound is 212.25 g/mol . It has a XLogP3-AA value of 1.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 3 rotatable bonds . The topological polar surface area is 54.5 Ų . The heavy atom count is 16 . The compound is neutral, with a formal charge of 0 .
Applications De Recherche Scientifique
Synthesis and Antioxidant Activity
One of the primary applications of compounds related to 2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile is in the synthesis of heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety. These compounds have been evaluated for their antioxidant activities, with some derivatives showing antioxidant activity comparable to ascorbic acid (El‐Mekabaty, 2015).
Antimicrobial and Antitumor Activities
Another significant application is in the synthesis of pyrazolo[3,4-b]pyridine derivatives for their antimicrobial and antitumor activities. Some of these synthesized compounds have shown notable antibacterial activity against various Gram-positive and Gram-negative bacteria and antifungal activity. Additionally, certain compounds have demonstrated antitumor activity against liver cell lines (El-Borai et al., 2012).
Catalysis and Transfer Hydrogenation
Compounds similar to this compound have been used in catalysis, particularly in asymmetric transfer hydrogenation of ketones. The synthesized complexes of these compounds have been proven to be effective catalysts in the transfer hydrogenation process, showing conversions of 58%-84% within 48 hours under specific conditions (Magubane et al., 2017).
Molecular Docking and Screening
These compounds have also been involved in molecular docking and screening studies. They have been synthesized into novel derivatives, which were subjected to in silico molecular docking screenings targeting specific proteins, showing moderate to good binding energies. Additionally, these compounds exhibited antimicrobial and antioxidant activity (Flefel et al., 2018).
Propriétés
IUPAC Name |
2-(5-ethyl-3-pyridin-3-ylpyrazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-2-11-8-12(15-16(11)7-5-13)10-4-3-6-14-9-10/h3-4,6,8-9H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIFPSCARTZVTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CC#N)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



